molecular formula C16H13FO3 B581738 Ethyl 2-fluoro-4-(4-formylphenyl)benzoate CAS No. 1393442-35-7

Ethyl 2-fluoro-4-(4-formylphenyl)benzoate

Cat. No. B581738
M. Wt: 272.275
InChI Key: VGMXGDSSWKQJOW-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-4-(4-formylphenyl)benzoate, otherwise known as EFPB, is an organic compound with a wide range of applications in the scientific and research fields. It is a synthetic compound, with a molecular formula of C14H10O3F, and is a derivative of benzoic acid. EFPB has a unique combination of properties, which makes it an ideal choice for a variety of research applications.

Scientific Research Applications

Liquid Crystalline Polysiloxanes

Ethyl 2-fluoro-4-(4-formylphenyl)benzoate has applications in the synthesis of side chain liquid crystalline polysiloxanes. These compounds, with their fluorinated chains and mesogenic moieties, exhibit high smectogen properties, showing enantiotropic smectogen mesophases over a wide temperature range. The unique effects of biphenyl and phenyl benzoate groups on thermotropic polymorphism are notable in these materials (Bracon, Guittard, Givenchy, & Géribaldi, 2000).

Photopolymerization Studies

Ethyl 2-fluoro-4-(4-formylphenyl)benzoate derivatives have been found to exhibit rapid photopolymerization. These benzoate ester derivatives display faster photopolymerization rates compared to MMA, with their reactivities and physical properties being significant for applications in thin film and coating applications (Avci, Mathias, & Thigpen, 1996).

Liquid Crystal Synthesis

Synthesis of fluorinated phenyl 4‐[(4‐n‐alkoxy‐2,3‐difluorophenyl)ethynyl]benzoate liquid crystals has been explored. The mesomorphic properties and fluoro‐substituent effects of these compounds have been studied in detail, showing their potential use in liquid crystal displays and other related applications (Yao, Li, & Wen, 2005).

Mesophase Behavior of Fluorinated Compounds

The mesophase behavior of laterally di-fluoro-substituted four-ring compounds, including derivatives of Ethyl 2-fluoro-4-(4-formylphenyl)benzoate, has been investigated. These studies focus on the steric effects of fluorine atoms' positions on the mesomorphic properties, which are critical for designing materials with specific liquid crystalline behaviors (Ahmed & Saad, 2015).

properties

IUPAC Name

ethyl 2-fluoro-4-(4-formylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO3/c1-2-20-16(19)14-8-7-13(9-15(14)17)12-5-3-11(10-18)4-6-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMXGDSSWKQJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601162201
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-4′-formyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601162201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-fluoro-4-(4-formylphenyl)benzoate

CAS RN

1393442-35-7
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-4′-formyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393442-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-4′-formyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601162201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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